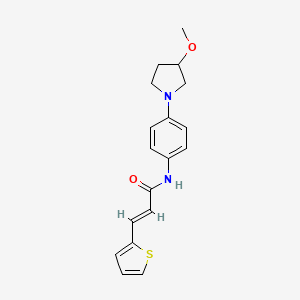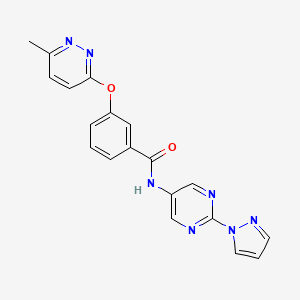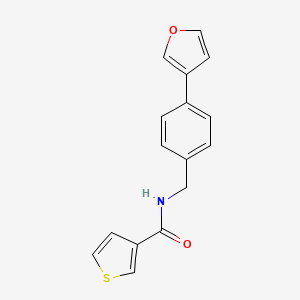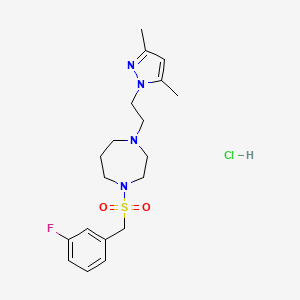
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and material science. This compound is commonly referred to as MPAA and has been synthesized using different methods. In
作用机制
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPAA has been shown to have both biochemical and physiological effects. In vitro studies have shown that MPAA inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. In vivo studies have shown that MPAA has anti-inflammatory effects and can reduce the size of tumors in animal models.
实验室实验的优点和局限性
MPAA has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. However, MPAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. MPAA is also sensitive to air and light, which can cause it to degrade over time.
未来方向
There are several future directions for research on MPAA. In the field of material science, MPAA could be used as a building block for the synthesis of new conjugated polymers with improved electronic properties. In medicine, MPAA could be further investigated for its potential as an anticancer and anti-inflammatory agent. Future research could also focus on understanding the mechanism of action of MPAA and developing new methods for synthesizing this compound.
合成方法
The synthesis of MPAA has been achieved using different methods, including the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromo-3-methoxyphenylboronic acid with 3-(thiophen-2-yl)acrylic acid. This reaction is catalyzed by palladium and is carried out in the presence of a base such as potassium carbonate. Other methods of synthesizing MPAA include the use of N-phenylmaleimide and thiophene-2-carbaldehyde.
科学研究应用
MPAA has been the subject of scientific research due to its potential applications in various fields. In the field of material science, MPAA has been used as a building block for the synthesis of conjugated polymers, which have applications in organic electronics. In medicine, MPAA has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. MPAA has also been studied for its potential as an anti-inflammatory agent.
属性
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-22-16-10-11-20(13-16)15-6-4-14(5-7-15)19-18(21)9-8-17-3-2-12-23-17/h2-9,12,16H,10-11,13H2,1H3,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFEYVSUQLQMG-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B2600663.png)
![2,3-Diiodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2600665.png)



![(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2600671.png)


![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2600676.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)

![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2600684.png)